1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione
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Overview
Description
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine-2,5-dione with 4-methylbenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: This compound has a similar structure but contains an amino group instead of a methylidene group.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound has a similar pyrrolidine ring structure but differs in the substitution pattern on the aromatic ring.
1-(4-Methylphenyl)-3-(2-pyridylthio)pyrrolidine-2,5-dione: This compound contains a pyridylthio group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
Properties
CAS No. |
838846-39-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)7-11-8-12(15)14(2)13(11)16/h3-7H,8H2,1-2H3 |
InChI Key |
DVJZOZWBNCPUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC(=O)N(C2=O)C |
Origin of Product |
United States |
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